REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=2[Cl:16])=[C:4]([CH2:17][F:18])[N:3]=1.NC1N=C(N)C(C2C=C([Cl:33])C=C(Cl)C=2Cl)=C(CO)N=1>>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([C:9]2[CH:14]=[C:13]([Cl:33])[CH:12]=[C:11]([Cl:15])[C:10]=2[Cl:16])=[C:4]([CH2:17][F:18])[N:3]=1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
NC1=NC(=C(C(=N1)N)C1=C(C(=CC=C1)Cl)Cl)CF
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Name
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2,4-diamino-5-(2,3,5-trichlorophenyl )-6-hydroxymethylpyrimidine
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
NC1=NC(=C(C(=N1)N)C1=C(C(=CC(=C1)Cl)Cl)Cl)CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
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NC1=NC(=C(C(=N1)N)C1=C(C(=CC(=C1)Cl)Cl)Cl)CF
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |